1-Bromo-4-(trifluoromethoxy)cyclohexane
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Overview
Description
1-Bromo-4-(trifluoromethoxy)cyclohexane is an organic compound with the molecular formula C7H10BrF3O It is characterized by a bromine atom and a trifluoromethoxy group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(trifluoromethoxy)cyclohexane can be synthesized through several methods. One common approach involves the bromination of 4-(trifluoromethoxy)cyclohexane using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at a specific temperature to ensure the selective bromination of the desired position on the cyclohexane ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(trifluoromethoxy)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 4-(trifluoromethoxy)cyclohexane using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield various products depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide.
Reduction: Lithium aluminum hydride.
Oxidation: Potassium permanganate.
Major Products Formed:
Substitution: Various substituted cyclohexanes.
Reduction: 4-(trifluoromethoxy)cyclohexane.
Oxidation: Carboxylic acids and other oxidized derivatives.
Scientific Research Applications
1-Bromo-4-(trifluoromethoxy)cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in the development of bioactive compounds and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(trifluoromethoxy)cyclohexane involves its interaction with various molecular targets and pathways. The bromine atom and trifluoromethoxy group can participate in different chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways and the exertion of specific effects .
Comparison with Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Similar in structure but with a benzene ring instead of a cyclohexane ring.
4-Bromo-1-(trifluoromethoxy)cyclohexane: A positional isomer with the bromine and trifluoromethoxy groups in different positions.
Uniqueness: 1-Bromo-4-(trifluoromethoxy)cyclohexane is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C7H10BrF3O |
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Molecular Weight |
247.05 g/mol |
IUPAC Name |
1-bromo-4-(trifluoromethoxy)cyclohexane |
InChI |
InChI=1S/C7H10BrF3O/c8-5-1-3-6(4-2-5)12-7(9,10)11/h5-6H,1-4H2 |
InChI Key |
BMLHOMNDDUEHGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1OC(F)(F)F)Br |
Origin of Product |
United States |
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